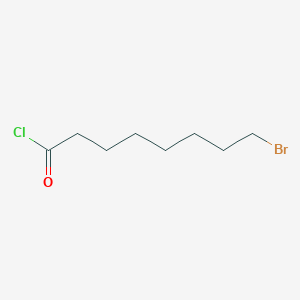
8-bromooctanoyl Chloride
Übersicht
Beschreibung
8-bromooctanoyl Chloride is a chemical compound with the molecular formula C8H14BrClO . It has a molecular weight of 241.55 .
Synthesis Analysis
The synthesis of this compound involves the treatment of cholesterol with this compound in the presence of pyridine using tetrahydrofuran (THF) as a solvent . This results in the formation of cholesteryl ω-bromoalkanoates .Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to the eighth carbon of an octanoyl chain, with a chloride atom attached to the carbonyl carbon .Physical and Chemical Properties Analysis
This compound is predicted to have a boiling point of 260.7±23.0 °C and a density of 1.325±0.06 g/cm3 .Eigenschaften
CAS-Nummer |
73674-09-6 |
|---|---|
Molekularformel |
C8H14BrClO |
Molekulargewicht |
241.55 g/mol |
IUPAC-Name |
8-bromooctanoyl chloride |
InChI |
InChI=1S/C8H14BrClO/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2 |
InChI-Schlüssel |
JHGJURXAOMDIBR-UHFFFAOYSA-N |
SMILES |
C(CCCC(=O)Cl)CCCBr |
Kanonische SMILES |
C(CCCC(=O)Cl)CCCBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

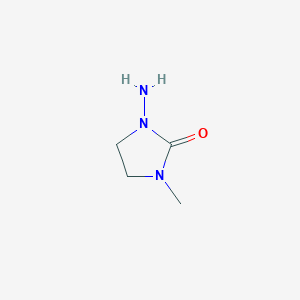
![Benzene, 1,5-dibromo-2,4-bis[(2-bromophenyl)ethynyl]-](/img/structure/B3193589.png)
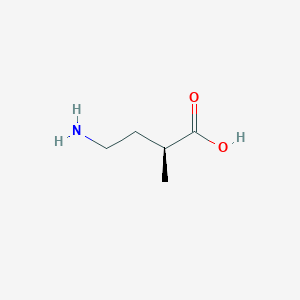
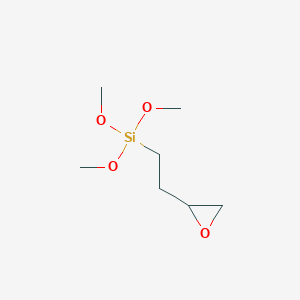
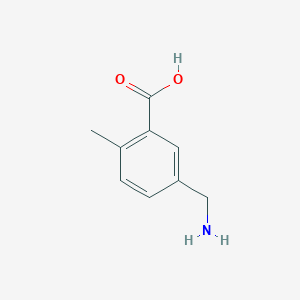
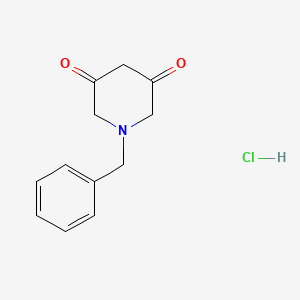
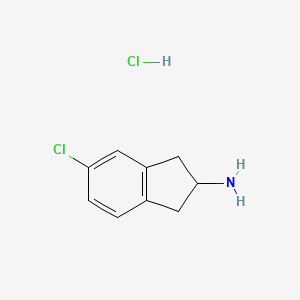

![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B3193647.png)
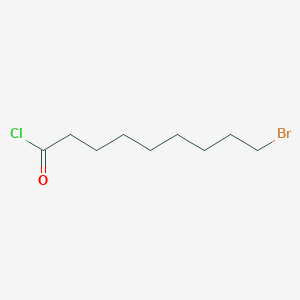
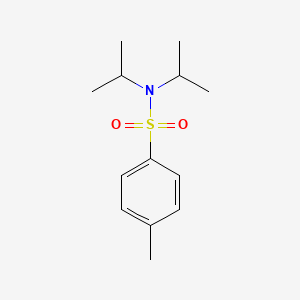
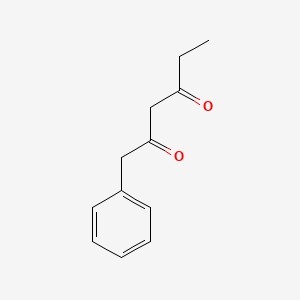
![4-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B3193682.png)
